molecular formula C8H5F2N B067218 5,6-Difluoroindole CAS No. 169674-01-5

5,6-Difluoroindole

Cat. No. B067218
Key on ui cas rn: 169674-01-5
M. Wt: 153.13 g/mol
InChI Key: YCVSNMPGFSFANR-UHFFFAOYSA-N
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Patent
US08993616B2

Procedure details

To a solution of 5,6-difluoro-1H-indole (1.0 g) in N,N-dimethylformamide (10 mL) was added phosphoryl chloride (1.2 g) at 0° C., and this mixture was stirred at room temperature for 4 hours. To this mixture was added 2 mol/L aqueous sodium hydroxide solution (5 mL), and this resulting mixture was stirred at 70° C. for 0.5 hours. After cooling to ambient temperature, this mixture was poured into 1 mol/L hydrochloric acid and the resulting mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (1.1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[NH:7][CH:6]=[CH:5]2.P(Cl)(Cl)(Cl)=O.[OH-].[Na+].Cl.CN(C)[CH:22]=[O:23]>>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[F:11])[NH:7][CH:6]=[C:5]2[CH:22]=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1F
Name
Quantity
1.2 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
this resulting mixture was stirred at 70° C. for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C2C(=CNC2=CC1F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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